molecular formula C17H36N2O2 B123964 Tert-butyl N-(12-aminododecyl)carbamate CAS No. 109792-60-1

Tert-butyl N-(12-aminododecyl)carbamate

Cat. No. B123964
M. Wt: 300.5 g/mol
InChI Key: ZFSCBYAYUUFEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(12-aminododecyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used as intermediates in the synthesis of various biologically active compounds. These intermediates are valuable in the pharmaceutical industry for the development of drugs and in the field of organic chemistry for the synthesis of complex molecules.

Synthesis Analysis

The synthesis of tert-butyl carbamates can involve multiple steps, including protection and deprotection of functional groups, as well as various coupling reactions. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization as a key step, which is part of a sequence to yield a highly functionalized intermediate . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction, with an optimized method yielding an 81% total yield .

Molecular Structure Analysis

Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions, including rearrangements, coupling reactions, and nucleophilic substitutions. For example, pentafluorophenyl-(tert-butoxycarbonylamino)methylcarbamates were synthesized using ultrasound-mediated concomitant rearrangement and coupling reactions . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in synthesis. The tert-butyl group is known for its steric bulk, which can protect the carbamate during synthesis and can be removed when the protected intermediate needs to be further reacted. The characterization of these compounds is typically done using techniques such as IR, NMR, and mass spectroscopy, as mentioned in the synthesis of pentafluorophenyl-(tert-butoxycarbonylamino)methylcarbamates .

Scientific Research Applications

  • Synthesis and Reaction Enhancements:

    • Tert-butyl carbamates, including tert-butyl N-(12-aminododecyl)carbamate, have been utilized in the synthesis of protected amino acids and other complex organic compounds. For instance, their application in the Curtius rearrangement reactions allows for the efficient formation of acyl azide intermediates, leading to high yields of tert-butyl carbamate derivatives at low temperatures. This process is compatible with a range of substrates, including malonate derivatives, enabling access to protected amino acids (Lebel & Leogane, 2005).
  • Chemoselective Transformations:

    • Tert-butyl carbamates are instrumental in chemoselective transformations, such as the conversion of amino protecting groups. These transformations are facilitated by reactions with various electrophiles, demonstrating the versatility and efficiency of tert-butyl carbamates in organic synthesis (Sakaitani & Ohfune, 1990).
  • Catalysis and Synthesis of Glycoconjugates:

    • In the field of catalysis, tert-butyl carbamates have been used as catalysts in N-tert-butoxycarbonylation of amines. These reactions are chemoselective, yielding N-tert-butyl-carbamates without forming side products like isocyanate, urea, or N,N-di-t-Boc formations. This indicates their potential in synthesizing optically pure N-t-Boc derivatives efficiently (Chankeshwara & Chakraborti, 2006).
    • Tert-butyl carbamates are also used in the synthesis of novel glycoconjugates. They have shown great promise in generating unnatural glycopeptide building blocks, demonstrating good tolerance to various common protecting groups (Henry & Lineswala, 2007).
  • Synthesis of Biologically Active Compounds:

    • An important application of tert-butyl N-(12-aminododecyl)carbamate is in the synthesis of biologically active compounds. For example, it has been used as an intermediate in the synthesis of omisertinib (AZD9291), a significant compound in the pharmaceutical industry. The synthetic method for this compound has been optimized to achieve high yields (Zhao, Guo, Lan, & Xu, 2017).

Safety And Hazards

Tert-butyl N-(12-aminododecyl)carbamate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315-H319 , which indicate that it causes skin irritation and serious eye irritation.

properties

IUPAC Name

tert-butyl N-(12-aminododecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSCBYAYUUFEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(12-aminododecyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-(12-aminododecyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-(12-aminododecyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl N-(12-aminododecyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl N-(12-aminododecyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl N-(12-aminododecyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl N-(12-aminododecyl)carbamate

Citations

For This Compound
1
Citations
R Csuk, T Brezesinski, G Göthe, C Raschke… - … für Naturforschung B, 2005 - degruyter.com
A series of antiviral compounds consisting of an intercalating acridine derived part, a spacer region and a reactive EDTA-derived conjugate was synthesized in an easy sequence. …
Number of citations: 1 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.